This article provides a comprehensive overview of the compound tert-Butyl 4-(2-oxobenzo[d]oxazol-3(2H)-yl)piperidine-1-carboxylate. It covers various aspects including synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and scientific applications.
The synthesis of tert-Butyl 4-(2-oxobenzo[d]oxazol-3(2H)-yl)piperidine-1-carboxylate involves several key steps:
The molecular formula for tert-Butyl 4-(2-oxobenzo[d]oxazol-3(2H)-yl)piperidine-1-carboxylate is , with a molecular weight of 318.37 g/mol. The structure features:
The compound's structure can be represented using SMILES notation: CC(C)(C)OC(=O)N1CCCCC1C(=O)C2=C(N=C(O)C=C2)C=O
.
The compound can participate in various chemical reactions due to its functional groups:
Key physical and chemical properties include:
These properties are crucial for its handling and application in research settings .
The compound tert-Butyl 4-(2-oxobenzo[d]oxazol-3(2H)-yl)piperidine-1-carboxylate has several potential applications:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4